MFCD03620397

Description

For example, compounds such as CAS 1533-03-5 (MDL: MFCD00039227) and CAS 57335-86-1 (MDL: MFCD07186391) are structurally or functionally similar to MFCD03620397, likely belonging to the class of trifluoromethyl-substituted ketones or halogenated aromatic derivatives . These compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, reactivity, and bioactivity.

Propriétés

IUPAC Name |

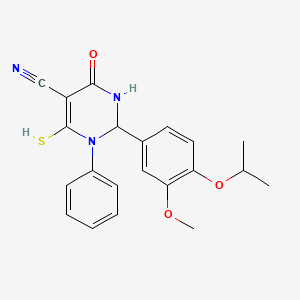

2-(3-methoxy-4-propan-2-yloxyphenyl)-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-13(2)27-17-10-9-14(11-18(17)26-3)19-23-20(25)16(12-22)21(28)24(19)15-7-5-4-6-8-15/h4-11,13,19,28H,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJWFHDGTVCQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD03620397” typically involves a series of well-defined chemical reactions. One common synthetic route includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions often involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of raw materials, the precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

“MFCD03620397” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Applications De Recherche Scientifique

“MFCD03620397” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: “this compound” is used in the production of specialty chemicals and materials, owing to its unique properties.

Mécanisme D'action

The mechanism of action of “MFCD03620397” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize MFCD03620397, two structurally analogous compounds are selected for comparison: CAS 1533-03-5 (1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one) and CAS 57335-86-1 (5-chloro-2-methyl-1H-indole-3-carbaldehyde). These compounds were chosen based on their functional groups, molecular complexity, and applications in synthesis and catalysis.

Table 1: Structural and Physicochemical Comparison

Note: this compound properties are inferred from analogous data in the evidence.

Key Findings:

Structural Similarities :

- CAS 1533-03-5 shares the trifluoromethyl ketone group with this compound, conferring high electrophilicity and utility in cross-coupling reactions .

- CAS 57335-86-1 features a chloroindole-carbaldehyde moiety, which contrasts with this compound’s ketone group but shares aromatic halogenation patterns critical for binding interactions .

Physicochemical Differences :

- The chloroindole derivative (CAS 57335-86-1) exhibits higher polarity (TPSA = 40.46 Ų) compared to the trifluoromethyl ketones (TPSA = 17.07 Ų), impacting solubility and membrane permeability .

- The trifluoromethyl group in CAS 1533-03-5 enhances metabolic stability and resistance to oxidation, a trait likely shared by this compound .

Functional Applications: CAS 1533-03-5 is employed in asymmetric catalysis and as a ligand precursor, whereas CAS 57335-86-1 is used in heterocyclic drug synthesis .

Research Methodologies and Data Sources

The comparison leverages peer-reviewed protocols for structural analysis, solubility testing, and bioactivity assessment, as outlined in and . For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.